1-Benzyl-3-carbamoylquinolin-1-ium
Description
1-Benzyl-3-carbamoylquinolin-1-ium is a quaternary ammonium derivative of quinoline, characterized by a benzyl group at the 1-position and a carbamoyl (-CONH₂) substituent at the 3-position of the quinoline heterocycle. Its structure combines aromaticity (quinoline and benzyl groups) with polar functionality (carbamoyl), influencing its solubility, reactivity, and interactions with biological targets.
Properties
CAS No. |
47072-02-6 |
|---|---|
Molecular Formula |
C17H15N2O+ |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-benzylquinolin-1-ium-3-carboxamide |
InChI |
InChI=1S/C17H14N2O/c18-17(20)15-10-14-8-4-5-9-16(14)19(12-15)11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H-,18,20)/p+1 |
InChI Key |
PTWCQIKTICCNGP-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-carbamoylquinolin-1-ium can be synthesized through several methods. One common approach involves the reaction of aniline with an aldehyde or ketone, followed by cyclization to form hydroquinoline, which is then oxidized to quinoline . The specific conditions for this synthesis include the use of sulfuric acid as a catalyst and an oxidizing agent such as acrolein .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-carbamoylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
1-Benzyl-3-carbamoylquinolin-1-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-3-carbamoylquinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The substitution pattern on the quinoline core significantly impacts chemical behavior. Below is a comparative analysis of 1-Benzyl-3-carbamoylquinolin-1-ium and its analogs:
Physicochemical Properties
- Solubility: The carbamoyl group in this compound increases aqueous solubility compared to brominated analogs (e.g., 1-Benzyl-3-bromoquinolin-1-ium), which are more lipophilic .
- Stability: Quaternary ammonium salts (e.g., 1-Benzyl-3-bromoquinolin-1-ium) are prone to hydrolysis under basic conditions, whereas carbamoyl derivatives exhibit greater stability in aqueous media .
- Electronic Effects: Electron-withdrawing groups (e.g., carbamoyl) reduce quinoline’s basicity compared to electron-donating substituents (e.g., methyl in benzoquinoline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
